3,5-bis(methylsulfonyl)benzoic acid (CAS 90536-91-7): A Strategic Building Block in Targeted Therapeutics and Proteomic Probe Development
3,5-bis(methylsulfonyl)benzoic acid (CAS 90536-91-7): A Strategic Building Block in Targeted Therapeutics and Proteomic Probe Development
Executive Summary
In modern drug discovery and proteomics, the rational design of pharmacophores requires building blocks that can precisely tune a molecule's electronic properties, solubility, and target-binding thermodynamics. 3,5-bis(methylsulfonyl)benzoic acid (CAS 90536-91-7) has emerged as a highly specialized intermediate. Characterized by its two strongly electron-withdrawing methylsulfonyl groups, this compound is instrumental in synthesizing bis-sulfone derivatives—a class of molecules renowned for their application as antineoplastic prodrugs and high-affinity enzyme inhibitors.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical properties and practical, bench-level execution. This whitepaper details the structural rationale, mechanistic utility, and self-validating synthetic protocols for integrating CAS 90536-91-7 into your drug development pipeline.
Structural Rationale and Physicochemical Profiling
The utility of 3,5-bis(methylsulfonyl)benzoic acid stems directly from the profound electronic and steric effects of the bis-sulfone moiety. The methylsulfonyl group ( −SO2CH3 ) is one of the most powerful neutral electron-withdrawing groups used in medicinal chemistry.
When positioned at the meta positions (3 and 5) of a benzoic acid ring, the two sulfonyl groups exert a massive inductive and resonance pull (combined Hammett constant Σσm≈+1.44 ). This electron deficiency makes the aromatic ring highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), a critical feature for extending the half-life of lead compounds. Furthermore, the four sulfonyl oxygens act as potent hydrogen-bond acceptors, capable of displacing high-energy water molecules in target active sites to drive binding affinity.
Quantitative Data: Physicochemical Properties
Table 1: Key physicochemical parameters of CAS 90536-91-7 and their impact on drug design.
| Property | Value | Causality / Impact on Drug Design |
| Molecular Weight | 278.30 g/mol [1] | Low enough to serve as a peripheral pharmacophore without violating Lipinski's Rule of 5 for the final drug construct. |
| Predicted XLogP | -0.1[2] | Highly polar; dramatically improves the aqueous solubility of otherwise lipophilic lead compounds. |
| Polar Surface Area (PSA) | ~122.3 Ų | High PSA restricts blood-brain barrier (BBB) permeability, making it ideal for targeting peripheral tissues or tumors. |
| H-Bond Acceptors | 6 | Enables extensive hydrogen-bonding networks within kinase or alkyltransferase active sites. |
Mechanistic Insights: The Bis-Sulfone Pharmacophore
The bis(methylsulfonyl) motif is not merely a structural spacer; it is an active participant in mechanism-based inhibition and prodrug activation. Historically, bis(methylsulfonyl) derivatives have been pivotal in the development of antineoplastic agents. For example, sulfonylhydrazine prodrugs like 3[3] and 4[4] utilize the bis-sulfone structure to selectively target oxygen-deficient tumor cells and inhibit O6 -alkylguanine-DNA alkyltransferase (AGT).
When 3,5-bis(methylsulfonyl)benzoic acid is coupled to a targeting ligand, the resulting conjugate leverages the bis-sulfone motif to anchor the drug within the target's active site. The thermodynamic driving force is twofold: the enthalpic gain from new hydrogen bonds and the entropic gain from displacing ordered water molecules.
Fig 1. Thermodynamic and structural mechanism of target inhibition by bis-sulfone motifs.
Experimental Workflows and Self-Validating Protocols
To successfully integrate CAS 90536-91-7 into your targeted therapeutics, you must navigate its unique reactivity. The extreme electron deficiency of the aromatic ring significantly lowers the pKa of the carboxylic acid, making the carboxylate a poor nucleophile during standard carbodiimide (EDC/DCC) coupling. Therefore, highly efficient uronium-based coupling agents (like HATU) are mandatory.
Protocol 1: HATU-Mediated Amide Coupling of CAS 90536-91-7
This protocol is designed as a self-validating system; in-process LC-MS checks ensure that the highly reactive intermediate is formed before the precious amine is introduced.
Step 1: Reagent Solubilization & Base Addition
-
Action: Dissolve 3,5-bis(methylsulfonyl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Cool the mixture to 0°C under N2 , then add N,N -Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.
-
Causality: The high polarity of the bis-sulfone dictates the use of DMF; it will crash out in DCM or THF. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile. Cooling to 0°C controls the exothermic formation of the active OAt ester.
Step 2: Self-Validation of Activation (In-Process Control)
-
Action: Stir for 15 minutes at 0°C. Pull a 5 µL aliquot, quench in 100 µL Methanol, and inject into LC-MS.
-
Causality: You must verify the quantitative formation of the methyl ester (from the MeOH quench of the OAt ester) before proceeding. If unreacted acid remains, the coupling will fail.
Step 3: Amine Introduction
-
Action: Add the target primary or secondary amine (1.2 eq) dissolved in minimal DMF. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: While the activated OAt ester is highly electrophilic, the two bulky meta-sulfonyl groups create a steric shield. Warming to room temperature provides the necessary kinetic energy to drive the amidation to completion.
Step 4: Quench and RP-HPLC Purification
-
Action: Quench with saturated NH4Cl (aq). Purify directly via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Causality: Standard liquid-liquid extraction is highly inefficient here because the resulting bis-sulfone amide will partition heavily into the aqueous layer or form an intractable emulsion due to its high PSA (~122 Ų). Direct RP-HPLC is the only reliable method for isolating the pure compound.
Fig 2. Optimized synthetic workflow for generating bis-sulfone targeted inhibitors.
Data Interpretation and Troubleshooting
When evaluating the biological data of your new bis-sulfone derivative, pay close attention to the binding kinetics.
-
Slow-Off Rates: In Surface Plasmon Resonance (SPR) assays, bis-sulfone compounds frequently exhibit unusually slow dissociation rates ( koff ). This is a direct consequence of the deep hydrogen-bonding network established by the −SO2CH3 groups. Do not mistake a slow koff for covalent binding unless you have designed a specific electrophilic trap (such as the chloroethylhydrazine moieties seen in legacy antineoplastics[3]).
-
Solubility Artifacts in Assays: Despite a favorable XLogP, the rigid, planar nature of the bis-sulfone aromatic system can lead to π−π stacking and aggregation in aqueous buffer. Always run dynamic light scattering (DLS) controls on your assay buffers to ensure you are measuring true target inhibition, not non-specific aggregation artifacts.
Sources
- 1. scbt.com [scbt.com]
- 2. PubChemLite - 3,5-bis(methylsulfonyl)benzoic acid (C9H10O6S2) [pubchemlite.lcsb.uni.lu]
- 3. Reductive activation of the prodrug 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) selectively occurs in oxygen-deficient cells and overcomes O6-alkylguanine-DNA alkyltransferase mediated KS119 tumor cell resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
